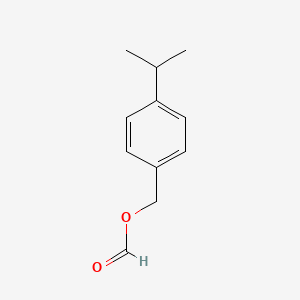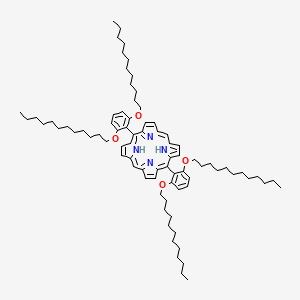
Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium is an organometallic compound with the molecular formula C26H48O6Ti . It is known for its unique structure, which includes titanium coordinated with both 2-ethylhexanol and pentane-2,4-dione ligands. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
The synthesis of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium typically involves the reaction of titanium tetrakis(2-ethylhexan-1-olato) with pentane-2,4-dione . The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium using reducing agents like lithium aluminum hydride.
Substitution: The ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in bioinorganic chemistry, including interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing into its use as a precursor for titanium-based drugs and imaging agents.
Mechanism of Action
The mechanism of action of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates through its titanium center. This coordination can activate substrates for further chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium include:
Titanium tetrakis(2-ethylhexan-1-olato): This compound is a precursor in the synthesis of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium and has similar reactivity.
Titanium bis(acetylacetonate): Another titanium complex with similar coordination properties but different ligands.
Titanium isopropoxide: A commonly used titanium compound in organic synthesis with different ligands and reactivity.
The uniqueness of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium lies in its specific ligand combination, which imparts distinct reactivity and stability compared to other titanium compounds.
Properties
CAS No. |
94233-27-9 |
|---|---|
Molecular Formula |
C26H48O6Ti |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-ethylhexan-1-olate;(Z)-4-oxopent-2-en-2-olate;titanium(4+) |
InChI |
InChI=1S/2C8H17O.2C5H8O2.Ti/c2*1-3-5-6-8(4-2)7-9;2*1-4(6)3-5(2)7;/h2*8H,3-7H2,1-2H3;2*3,6H,1-2H3;/q2*-1;;;+4/p-2/b;;2*4-3-; |
InChI Key |
JBDFKBOUQMKDBP-DERJAXIWSA-L |
Isomeric SMILES |
CCCCC(C[O-])CC.CCCCC(C[O-])CC.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
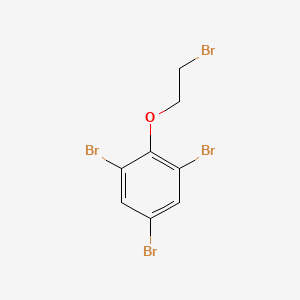
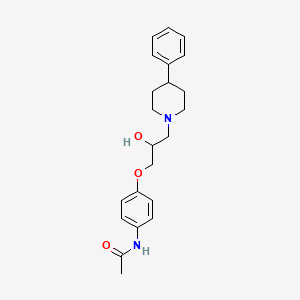
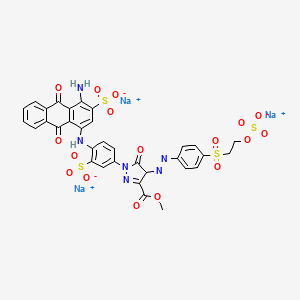

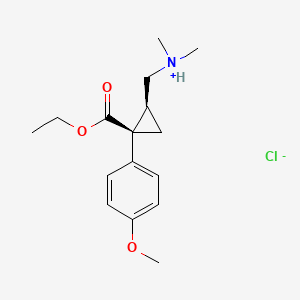
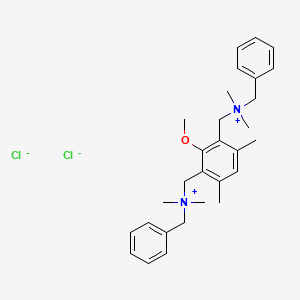
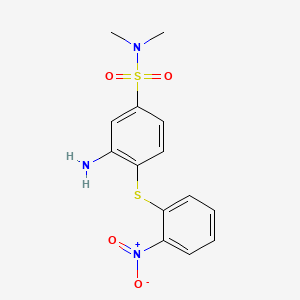
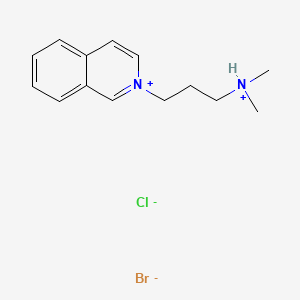
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
